N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom of a pyrimidine ring, which also contains a hydroxyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDHIs are one of the fastest-growing fungicide categories for plant protection .
Mode of Action
Similar compounds like n′-phenyl pyridylcarbohydrazides inhibit sdh, which is crucial for atp production in cells . The inhibition of SDH disrupts the energy production in cells, leading to cell death .
Biochemical Pathways
The compound likely affects the citric acid cycle by inhibiting SDH, disrupting the conversion of succinate to fumarate and hindering the production of ATP . This disruption can lead to cell death, particularly in phytopathogenic fungi .
Pharmacokinetics
Similar compounds like 1-(3′-bromophenyl)-heliamine have been studied for their pharmacokinetic properties . These studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .
Result of Action
The inhibition of sdh by similar compounds can lead to cell death, particularly in phytopathogenic fungi .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 3-bromoaniline with a pyrimidine derivative. One common method involves the condensation of 3-bromoaniline with 6-hydroxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reagents. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation Reactions: The hydroxyl group in the pyrimidine ring can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carbonyl-containing pyrimidine derivatives.
Reduction: Formation of amine-containing pyrimidine derivatives.
Scientific Research Applications
N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the design of chemical probes to investigate the function of specific proteins and enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: This compound shares the bromophenyl group but has a different heterocyclic core, leading to distinct biological activities.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also contains a bromophenyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups and the pyrimidine core, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-(3-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-7-2-1-3-8(4-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNXPSMXYIVKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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